1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS number
1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS number
An In-depth Technical Guide to 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
Abstract: This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's physicochemical properties, presents a robust, field-proven synthetic protocol with mechanistic insights, and explores its versatile applications in drug discovery and development. By elucidating the strategic importance of its functional groups—the Boc-protected amine, the methyl ester, and the secondary hydroxyl group—this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutics. All protocols and claims are supported by authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of a hydroxyl group onto this scaffold, creating hydroxypiperidines, significantly enhances its value.[1][2] The hydroxyl moiety serves as a versatile chemical handle for subsequent functionalization and can participate in crucial hydrogen bonding interactions with target proteins, often leading to improved potency and selectivity.[2]
Within this class of compounds, 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS No: 1822538-74-8 ) is a particularly valuable, albeit complex, intermediate.[3][4][5] It features orthogonal protecting groups—the tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 2-position—which allow for selective chemical manipulation. The hydroxyl group at the 5-position provides a strategic point for diversification, making this molecule an ideal starting material for the construction of compound libraries aimed at discovering novel drug candidates, including P2X receptor antagonists and antiviral agents. This guide offers an in-depth examination of this building block, from its fundamental properties to its practical application in synthesis.
Physicochemical Properties & Specifications
The accurate characterization of a starting material is fundamental to reproducible and successful synthesis. The key properties of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1822538-74-8 | [3][4][5] |
| Molecular Formula | C₁₂H₂₁NO₅ | [3] |
| Molecular Weight | 259.30 g/mol | [3][4] |
| Appearance | Colorless oil or white to off-white solid/semi-solid | |
| Purity | Typically ≥97% | [3][4] |
| Solubility | Good solubility in common organic solvents (e.g., DCM, EtOAc, MeOH) | |
| InChI Key | SCKQPFVBRJQINF-UHFFFAOYSA-N | [4] |
Note: Stereoisomers of this compound exist with unique CAS numbers, such as (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS: 915976-32-8).[6] Researchers should verify the specific stereochemistry required for their application.
Synthesis & Mechanistic Insights
The most direct and reliable method for preparing 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is through the stereoselective reduction of its ketone precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This approach is efficient and utilizes common, readily available laboratory reagents.
Proposed Synthetic Pathway
The logical flow for the synthesis is a single-step reduction.
Caption: Proposed synthesis via ketone reduction.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of starting material).
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Cooling: Place the flask in an ice-salt bath and cool the solution to between -10°C and 0°C with gentle stirring. An inert atmosphere (nitrogen or argon) is recommended but not strictly necessary for this reduction.
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Reagent Addition: Once the solution is cold, slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
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Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.
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Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. This step neutralizes the excess borohydride.
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Workup & Extraction: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.
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Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
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Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate.
Spectroscopic Characterization (Expected)
While actual spectra should be run for each batch, the expected NMR and IR data provide a reliable fingerprint for structural confirmation.
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¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the Boc group (a singlet around δ 1.4-1.5 ppm, 9H), the methyl ester (a singlet around δ 3.7 ppm, 3H), and a proton on the carbon bearing the hydroxyl group (a multiplet around δ 3.8-4.1 ppm, 1H). The piperidine ring protons will appear as a series of complex multiplets.
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¹³C NMR (CDCl₃, 100 MHz): Key signals will include the carbonyls of the Boc group and methyl ester (δ 155-175 ppm), the quaternary carbon and methyls of the Boc group (around δ 80 ppm and δ 28 ppm, respectively), the methoxy carbon (around δ 52 ppm), and the carbon bearing the hydroxyl group (around δ 65-70 ppm).
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IR (Thin Film, cm⁻¹): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretch. Strong carbonyl stretching bands for the carbamate and ester will be present around 1740 cm⁻¹ and 1690 cm⁻¹.
Applications in Drug Discovery & Medicinal Chemistry
The title compound is not an end product but a versatile starting point for more complex molecules. Its utility stems from the three distinct functional groups that can be selectively addressed.
Functional Group Handles for Derivatization
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Hydroxyl Group: This is the most versatile handle. It can be used for etherification, esterification, glycosylation, or oxidation to the corresponding ketone. This position is often crucial for establishing hydrogen bond interactions in a receptor's binding pocket.
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Boc-Protected Amine: The Boc group is a stable and reliable protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the secondary amine. This free amine can then be subjected to N-alkylation, acylation, or reductive amination to build out another vector of the molecule.
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Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water). This acid can then be used to form amides via standard peptide coupling reactions, connecting the piperidine scaffold to other fragments.
Workflow for Library Synthesis
The orthogonal nature of the functional groups enables a logical and efficient workflow for generating a library of diverse compounds from this single intermediate.
Caption: Workflow for generating a compound library.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound.
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Storage: The compound is sensitive to moisture and temperature. It should be stored in a tightly sealed container in an inert atmosphere at refrigerated temperatures (2-8°C).
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Handling: Avoid exposure to strong acids and bases, which can cause decomposition or unwanted reactions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.
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Toxicity: The compound may present moderate acute toxicity via inhalation. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a high-value, strategically designed chemical intermediate. Its utility in medicinal chemistry is defined by its three distinct and orthogonally accessible functional groups. Understanding its properties, synthesis, and potential for derivatization allows drug discovery teams to efficiently build and test novel molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the path toward new therapeutic discoveries.
References
- 1. nbinno.com [nbinno.com]
- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurumpharmatech.com [aurumpharmatech.com]
- 4. 1-(tert-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxyl… [cymitquimica.com]
- 5. 1822538-74-8|1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 6. labsolu.ca [labsolu.ca]
